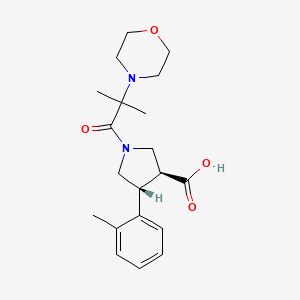

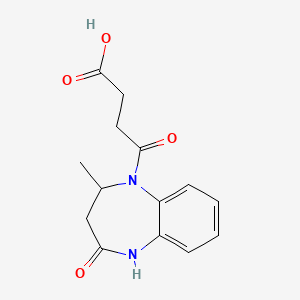

(3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.

The exact mass of the compound (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is 360.20490738 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

C-H Functionalization and Redox-Annulations

Cyclic amines, including pyrrolidine, have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds. These reactions involve the carboxylic acid-promoted generation of a conjugated azomethine ylide, followed by electrocyclization and potentially tautomerization. Such processes facilitate the synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing the compound's utility in the construction of complex nitrogen-containing structures (Kang et al., 2015).

Hydrogen Bonding in Proton-Transfer Compounds

The study of hydrogen bonding in proton-transfer compounds involving aliphatic nitrogen Lewis bases, such as pyrrolidine and morpholine, reveals intricate structural features and hydrogen-bonding patterns. These insights are crucial for understanding the molecular interactions that govern the formation and stability of such compounds, which have implications in catalysis, material science, and pharmaceutical design (Smith et al., 2011).

Organic Synthesis and Drug Delivery

The compound's framework is central to the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. These studies explore the prodrugs' aqueous solubility, lipophilicity, and enzymatic hydrolysis, aiming to enhance the bioavailability and therapeutic efficacy of naproxen. This research underscores the potential of utilizing the compound's structural motif for the development of more efficient drug delivery systems (Rautio et al., 2000).

Palladium-Catalyzed Functionalization

The versatility of the compound is further exemplified in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. Such reactions are facilitated by 1-aminopyridinium ylides, demonstrating the compound's role in enabling the functionalization of primary C-H bonds, thereby expanding the toolbox for the selective modification of complex organic molecules (Le et al., 2019).

Propriétés

IUPAC Name |

(3S,4R)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-14-6-4-5-7-15(14)16-12-21(13-17(16)18(23)24)19(25)20(2,3)22-8-10-26-11-9-22/h4-7,16-17H,8-13H2,1-3H3,(H,23,24)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUOOLTSHJFLN-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C(C)(C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C(C)(C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)